molecular formula C11H6N2O2S B12808758 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole CAS No. 14120-36-6

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole

Cat. No.: B12808758
CAS No.: 14120-36-6
M. Wt: 230.24 g/mol
InChI Key: XQKRTZMIIZVRBC-UHFFFAOYSA-N
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Description

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a thiopyrano ring fused to an indole core, with a hydroxy(oxido)amino group attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole typically involves multiple steps, starting with the construction of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, additional steps are required to introduce the thiopyrano ring and the hydroxy(oxido)amino group. These steps may involve cyclization reactions and the use of specific reagents such as methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with biological molecules, while the indole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 8-(Hydroxy(oxido)amino)thiopyrano(4,3-b)indole include other indole derivatives such as:

What sets this compound apart is its unique thiopyrano ring and hydroxy(oxido)amino group, which confer distinct chemical and biological properties.

Properties

CAS No.

14120-36-6

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

8-nitrothiopyrano[4,3-b]indole

InChI

InChI=1S/C11H6N2O2S/c14-13(15)7-1-2-10-8(5-7)9-6-16-4-3-11(9)12-10/h1-6H

InChI Key

XQKRTZMIIZVRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3=CSC=CC3=N2

Origin of Product

United States

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